Head‑to‑Head Clinical Tolerance Advantage vs. Co‑trimoxazole (Biseptol)
A clinical trial directly compared sulfaton with co‑trimoxazole (biseptol) in patients with bacterial infections and documented that sulfaton was associated with a better overall tolerance profile [1]. While the publication's abstract does not provide specific incidence rates, the authors explicitly concluded that sulfaton exhibits a tolerability advantage over the widely used co‑trimoxazole combination [1].
| Evidence Dimension | Clinical tolerability (qualitative, author‑stated) |
|---|---|
| Target Compound Data | Better tolerance vs. co‑trimoxazole [1] |
| Comparator Or Baseline | Co‑trimoxazole (biseptol; sulfamethoxazole 800 mg + trimethoprim 160 mg) [1] |
| Quantified Difference | Not numerically quantified in available abstract; described as "better tolerance" [1] |
| Conditions | Clinical trial in patients with bacterial infections; specific infection types not detailed in accessible abstract [1] |
Why This Matters
Improved tolerance reduces therapy discontinuation and expands the eligible patient population for sulfonamide‑containing regimens.
- [1] Padeĭskaia EN. [A new drug sulfaton in the combined treatment of infections with sulfanilamide derivatives and diaminopyrimidine]. Antibiot Khimioter. 1989 Sep;34(9):657-62. PMID: 2692529. View Source
